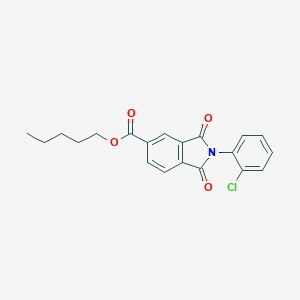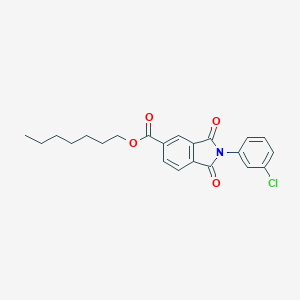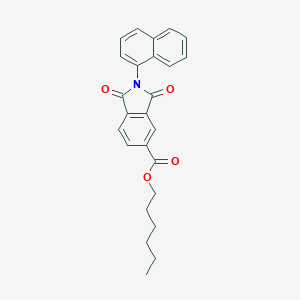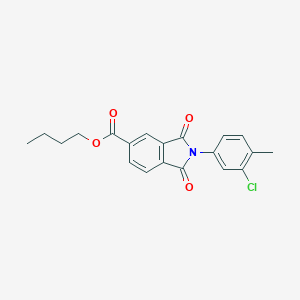
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a chemical compound with the molecular formula C12H16N2O5S and a molecular weight of 300.33 g/mol It is characterized by the presence of a methoxy group, a morpholinylsulfonyl group, and a benzamide moiety
Métodos De Preparación
The synthesis of 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the reaction of 4-methoxybenzoic acid with morpholine and sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholinylsulfonyl group can undergo nucleophilic substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with similar compounds such as:
- 4-Methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- 4-Methoxy-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C12H16N2O5S |
|---|---|
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C12H16N2O5S/c1-18-10-3-2-9(12(13)15)8-11(10)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,15) |
Clave InChI |
OJLVMBMEVMUCLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


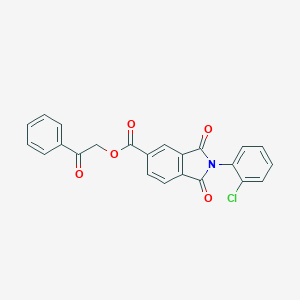



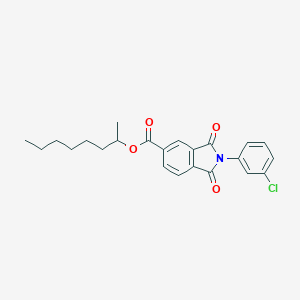
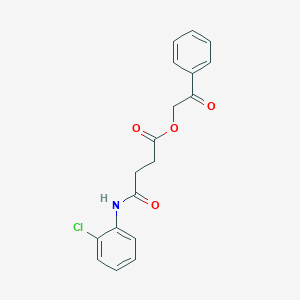
![2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B342163.png)
